(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone
Description
“(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone” is a synthetic small molecule featuring a biphenyl scaffold substituted with chlorine (Cl) at the 4' position and fluorine (F) at the 2' position, linked via a methanone bridge to an unsubstituted piperazine ring. This structural motif is common in medicinal chemistry due to the biphenyl group’s role in enhancing aromatic interactions with biological targets and the piperazine moiety’s ability to modulate solubility and pharmacokinetic properties .
Synthesis of such compounds typically involves coupling a biphenyl carbonyl chloride derivative with piperazine under basic conditions, as exemplified in related syntheses (e.g., reaction of sulfonyl chlorides with piperazine in ethylene dichloride ). Characterization methods include $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR (as seen in structurally analogous compounds ), and elemental analysis .
Properties
Molecular Formula |
C17H16ClFN2O |
|---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
[4-(4-chloro-2-fluorophenyl)phenyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C17H16ClFN2O/c18-14-5-6-15(16(19)11-14)12-1-3-13(4-2-12)17(22)21-9-7-20-8-10-21/h1-6,11,20H,7-10H2 |
InChI Key |
FTFXDJKZPLFQJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-chlorophenylboronic acid and 2-fluorophenylboronic acid in the presence of a palladium catalyst.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced by reacting the biphenyl intermediate with piperazine in the presence of a suitable base, such as potassium carbonate.
Methanone Linkage Formation: The final step involves the formation of the methanone linkage by reacting the piperazine-substituted biphenyl with a suitable carbonyl source, such as phosgene or a chloroformate derivative.
Industrial Production Methods
Industrial production methods for (4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone typically involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst loading, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The chloro and fluoro groups on the biphenyl core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Biphenyl: The target compound’s 4'-Cl and 2'-F substituents enhance electronegativity and steric bulk compared to unsubstituted biphenyl analogs (e.g., ). These halogens may improve target binding (e.g., halogen bonding) and metabolic stability . In contrast, compounds like (4-benzylpiperazin-1-yl)([1,1'-biphenyl]-4-yl)methanone lack biphenyl halogenation but incorporate a benzyl group on piperazine, increasing lipophilicity (logP = 4.137).
The target’s unsubstituted piperazine may favor solubility and hydrogen-bonding interactions.
Biological Activity
(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of piperazine derivatives, characterized by the presence of a biphenyl moiety and halogen substitutions. Its molecular formula is with a molecular weight of approximately 323.79 g/mol.
Research indicates that compounds similar to (4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone exhibit various mechanisms of action:
- Anticancer Activity : Studies have shown that piperazine-based compounds can induce mitotic arrest in cancer cells. For instance, derivatives have been found to sensitize colon cancer cells to apoptosis by disrupting microtubule dynamics .
- Antimicrobial Effects : Some derivatives have demonstrated significant antimicrobial activity against various pathogens. The presence of halogen atoms in the structure often enhances biological activity against Gram-positive bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces mitotic arrest in colon cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Exhibits antioxidant properties |
Case Study 1: Anticancer Properties
In a study evaluating the efficacy of piperazine derivatives, (4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone was tested on HT29 human colon cancer cells. The compound was found to significantly induce apoptosis through the activation of caspase pathways, leading to enhanced sensitivity to chemotherapeutic agents.
Case Study 2: Antimicrobial Activity
A comparative study assessed various piperazine derivatives for their antibacterial properties. The compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics. This suggests potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
